molecular formula C8H10N2O B1593727 5-Acetyl-2,4-dimethylpyrimidine CAS No. 55933-85-2

5-Acetyl-2,4-dimethylpyrimidine

Cat. No.: B1593727
CAS No.: 55933-85-2
M. Wt: 150.18 g/mol
InChI Key: ULFYOIKCNJOCFW-UHFFFAOYSA-N
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Description

5-Acetyl-2,4-dimethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of acetyl and methyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

5-Acetyl-2,4-dimethylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to form complexes with metal ions such as cobalt and nickel, which can alter the activity of metalloenzymes . Additionally, this compound can act as a ligand, binding to specific proteins and modulating their function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and contextFor example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or acidic pH . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and viability. These temporal effects are important for understanding the compound’s stability and potential long-term impacts on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress . At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of normal cellular functions. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes, thereby affecting the levels of metabolites in different pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in various cellular compartments . For example, this compound can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2,4-dimethylpyrimidine can be achieved through several methods. One common approach involves the acylation of 2,4-dimethylpyrimidine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2,4-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The methyl and acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols.

Scientific Research Applications

5-Acetyl-2,4-dimethylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.

    Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimidine: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    5-Acetylpyrimidine: Lacks the additional methyl groups, which can affect its chemical properties and applications.

    2,4,6-Trimethylpyrimidine: Contains an extra methyl group, which can alter its reactivity and biological activity.

Uniqueness

5-Acetyl-2,4-dimethylpyrimidine is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(2,4-dimethylpyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-8(6(2)11)4-9-7(3)10-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFYOIKCNJOCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069068
Record name Ethanone, 1-(2,4-dimethyl-5-pyrimidinyl)-
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55933-85-2
Record name 1-(2,4-Dimethyl-5-pyrimidinyl)ethanone
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Record name 5-Acetyl-2,4-dimethylpyrimidine
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Record name 5-Acetyl-2,4-dimethylpyrimidine
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Record name Ethanone, 1-(2,4-dimethyl-5-pyrimidinyl)-
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Record name Ethanone, 1-(2,4-dimethyl-5-pyrimidinyl)-
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Record name 1-(2,4-dimethylpyrimidin-5-yl)ethan-1-one
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Record name 5-ACETYL-2,4-DIMETHYLPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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